

In Vitro Anti-Cancer Effects of Rotundine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundine, also known as L-Tetrahydropalmatine, is a naturally occurring isoquinoline alkaloid isolated from plants of the Corydalis and Stephania genera. Traditionally used in Chinese medicine for its analgesic and sedative properties, recent in vitro studies have illuminated its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the current in vitro research on the anti-cancer effects of **Rotundine**, with a focus on its mechanisms of action, experimental protocols for its study, and quantitative data from published research.

Data Presentation: Cytotoxicity and Anti-Proliferative Effects

Quantitative data on the half-maximal inhibitory concentration (IC50) of **Rotundine** across a wide range of cancer cell lines is limited in publicly available literature. However, existing studies indicate that its cytotoxic effects are cell-line dependent. One study investigating alkaloids from Stephania rotunda reported that **Rotundine** (referred to as tetrahydropalmatine) exhibited weak cytotoxicity against several human cancer cell lines, including colon (HT29, LS174T, SW620) and liver (HepG2) cancer cells.[1][2] In contrast, a study on colorectal cancer cell line SW480 showed that **Rotundine** at concentrations of 50 μ M, 100 μ M, 150 μ M, and 200 μ M significantly inhibited cell proliferation in a time- and concentration-dependent manner.[3]



Cell Line	Cancer Type	IC50 (μM)	Comments
SW480	Colorectal Cancer	Not explicitly defined, but significant inhibition at 50-200 μΜ	Displayed time- and concentration-dependent inhibition of proliferation.[3]
HT29	Colon Cancer	Weak cytotoxicity reported	Part of a panel of cell lines tested against alkaloids from Stephania rotunda.[1]
LS174T	Colon Cancer	Weak cytotoxicity reported	Part of a panel of cell lines tested against alkaloids from Stephania rotunda.[1]
SW620	Colon Cancer	Weak cytotoxicity reported	Part of a panel of cell lines tested against alkaloids from Stephania rotunda.[1]
HepG2	Liver Cancer	Weak cytotoxicity reported	Part of a panel of cell lines tested against alkaloids from Stephania rotunda.[1]

Mechanisms of Action

In vitro studies have revealed several mechanisms through which **Rotundine** exerts its anticancer effects. These include the inhibition of cell proliferation, migration, and invasion, as well as the modulation of key signaling pathways. Notably, in some cancer cell lines, **Rotundine** does not appear to induce apoptosis.[3]



Inhibition of Cell Proliferation, Migration, and Invasion

In the colorectal cancer cell line SW480, **Rotundine** has been shown to inhibit cell proliferation, migration, and invasion.[3] These effects are crucial in preventing tumor growth and metastasis.

Modulation of Signaling Pathways

Estrogen Receptor α (ER α) Degradation: In ER α -positive breast cancer cells, **Rotundine** has been found to downregulate the expression of ER α protein. This is significant as ER α is a key driver of proliferation in the majority of breast cancers. The proposed mechanism involves an increase in the ubiquitination of ER α , leading to its degradation. This action suggests a potential therapeutic strategy for ER α -positive breast cancers.

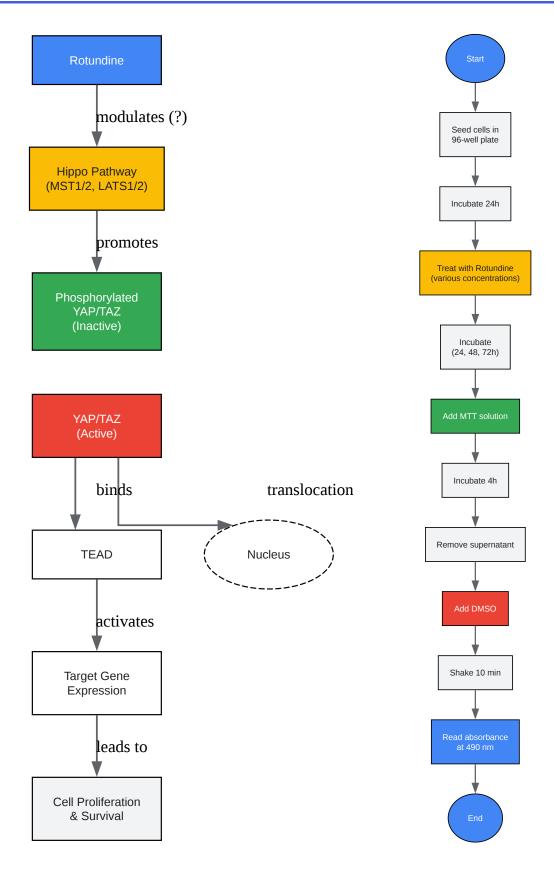


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Rotundine-induced ERα Degradation Pathway

Hippo Signaling Pathway: High-throughput sequencing of **Rotundine**-treated SW480 colorectal cancer cells revealed that the differentially expressed genes are associated with the Hippo signaling pathway.[3] The Hippo pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is a hallmark of many cancers. While the precise molecular mechanism of how **Rotundine** modulates this pathway is still under investigation, it is hypothesized that **Rotundine** may influence the core components of the pathway, leading to the inhibition of the transcriptional co-activators YAP/TAZ, which are key downstream effectors that promote cell proliferation and inhibit apoptosis.





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References

- 1. Cytotoxic activity of alkaloids isolated from Stephania rotunda [corrected] PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Sequencing Reveals That Rotundine Inhibits Colorectal Cancer by Regulating Prognosis-Related Genes PMC [pmc.ncbi.nlm.nih.gov]
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